molecular formula C32H34N2O B14256471 (2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one CAS No. 220887-37-6

(2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one

Cat. No.: B14256471
CAS No.: 220887-37-6
M. Wt: 462.6 g/mol
InChI Key: UFOVHIRHDJTQPV-JSOSNVBQSA-N
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Description

(2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the use of L-glutamic acid as the starting material. The process includes esterification, intramolecular condensation, and chiral resolution to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. Techniques such as green chemistry principles and the use of environmentally friendly solvents and reagents are often employed .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

Mechanism of Action

The mechanism of action of (2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to act as a chiral ligand and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research .

Properties

CAS No.

220887-37-6

Molecular Formula

C32H34N2O

Molecular Weight

462.6 g/mol

IUPAC Name

(2S,5R)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one

InChI

InChI=1S/C32H34N2O/c33-30(21-26-13-5-1-6-14-26)23-32(35)31(22-27-15-7-2-8-16-27)34(24-28-17-9-3-10-18-28)25-29-19-11-4-12-20-29/h1-20,30-31H,21-25,33H2/t30-,31+/m1/s1

InChI Key

UFOVHIRHDJTQPV-JSOSNVBQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CC(=O)[C@H](CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N

Origin of Product

United States

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